N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine
Description
N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring a piperidine core substituted with a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The piperidine nitrogen is further functionalized with a methyl group and a pyridin-2-amine ring bearing a trifluoromethyl group at position 2. This structure combines pharmacologically relevant motifs: the piperidine scaffold enhances conformational flexibility, the oxadiazole ring contributes to electronic stability, and the trifluoromethyl group improves lipophilicity and metabolic resistance .
Properties
IUPAC Name |
N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O/c1-11-21-14(25-22-11)10-24-8-4-5-12(9-24)23(2)15-13(16(17,18)19)6-3-7-20-15/h3,6-7,12H,4-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTXNMIEAOCOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a piperidine ring, a trifluoromethyl group, and a 1,2,4-oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 303.29 g/mol. The structural components contribute to its pharmacological properties.
1. Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. A study highlighted that compounds containing the oxadiazole ring show inhibitory potency against various cancer cell lines, including colon adenocarcinoma (CaCo-2) and human cervical cancer (HeLa) cells. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | CaCo-2 | 6.2 |
| Compound B | HeLa | 27.3 |
These findings suggest that this compound may have similar or enhanced anticancer activity due to its structural features .
2. Antimicrobial Activity
The compound has also shown potential antimicrobial effects. The 1,2,4-oxadiazole derivatives are known for their ability to inhibit bacterial growth. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Compounds with oxadiazole rings have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Receptor Activity : It may act as an allosteric modulator for G-protein-coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and cancer progression .
- Induction of Apoptosis : Studies suggest that similar compounds can induce apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
Several case studies have evaluated the efficacy of related compounds in clinical settings:
- Study on Cancer Cell Lines : A series of oxadiazole derivatives were tested against multiple cancer cell lines showing promising results in inhibiting cell growth and inducing apoptosis.
- Antimicrobial Efficacy : Clinical isolates of bacteria were treated with this compound demonstrating significant inhibition compared to standard antibiotics.
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine is primarily studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit anticancer properties. A study demonstrated that derivatives of 1,2,4-oxadiazole can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Neuropharmacology
The piperidine structure in this compound is associated with various neuroactive properties. Studies have shown that similar piperidine derivatives can act as potent inhibitors of neurotransmitter reuptake, suggesting potential applications in treating neurodegenerative diseases.
Case Study: Antidepressant Effects
A derivative of piperidine was tested for its antidepressant activity in animal models, showing significant reduction in depressive-like behaviors . This indicates that N-methyl-N-{1-[...]} could be explored for similar effects.
Agrochemicals
Compounds with trifluoromethyl groups are known for their effectiveness in agrochemical applications due to their ability to enhance biological activity and stability.
Case Study: Herbicidal Activity
Research on trifluoromethyl-containing compounds has shown promising herbicidal activity against various weed species, making them suitable candidates for development into new herbicides .
Comparison with Similar Compounds
N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)
- Key Features : Piperidine linked to an indole-propargylamine system.
- Comparison: Unlike the target compound, MBA236 lacks an oxadiazole ring but shares the piperidine scaffold, which is critical for cholinesterase and monoamine oxidase inhibition . The propargyl group in MBA236 enhances covalent binding to enzymes, a feature absent in the target compound.
- Activity: Dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) with IC₅₀ values < 1 µM .
N,N-dimethyl-5-[(3S)-3-[(2-methyl-4-pyridyl)methylamino]-1-piperidyl]pyridin-2-amine
- Key Features : Piperidine substituted with pyridine and dimethylamine groups.
- Comparison: Shares the piperidine-pyridine backbone but replaces the oxadiazole with a pyridylmethylamino group. The absence of a trifluoromethyl group may reduce metabolic stability compared to the target compound .
Analogues with Trifluoromethyl and Heterocyclic Substitutions
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Key Features : Triazolopyrimidine core with trifluoromethylphenyl substitution.
- Comparison: The trifluoromethyl group is retained, but the triazolopyrimidine core differs from the target’s oxadiazole-piperidine system.
2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Key Features : Dual trifluoromethyl and difluoroethyl groups on a triazolopyrimidine scaffold.
- Comparison : The trifluoromethylpyridine moiety is structurally analogous to the target’s pyridin-2-amine group. However, the triazolopyrimidine core may confer distinct electronic properties compared to oxadiazole .
Analogues with Oxadiazole/Triazole Heterocycles
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine
- Key Features : Triazole-linked pyridine and oxane groups.
- Comparison: Replaces oxadiazole with triazole, reducing ring strain and altering hydrogen-bonding capacity.
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
- Key Features : Pyrazole rings with trifluoromethyl and methyl substitutions.
- The trifluoromethyl group enhances lipophilicity, similar to the target compound .
Preparation Methods
Amidoxime-Carboxylic Acid Cyclocondensation
The Tiemann-Krüger method remains foundational, utilizing amidoximes and acyl chlorides under basic conditions (pyridine or TBAF). For the 3-methyl variant, acetamidoxime reacts with chloroacetic acid derivatives:
Limitations include competing dimerization and moderate yields, necessitating advanced activation strategies.
Vilsmeier Reagent-Mediated One-Pot Synthesis
Zarei’s protocol employs Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids, enabling room-temperature cyclization with amidoximes:
This method outperforms traditional approaches in yield and scalability, though ester functionalities may require protection.
gem-Dibromomethylarene Coupling
Vinaya et al. demonstrated oxadiazole formation via reaction of gem-dibromomethylarenes with amidoximes:
While high-yielding, prolonged reaction times (24–48 h) and brominated byproducts complicate industrial adoption.
Functionalization of the Piperidine Core
Reductive Amination for N-Methylpiperidin-3-amine
Piperidin-3-one undergoes reductive amination with methylamine and NaBH₃CN in methanol:
Steric hindrance at C3 necessitates excess methylamine and prolonged stirring (12–24 h).
SEM-Protected Intermediate Synthesis
Patent WO1998022459A1 details SEM (2-trimethylsilanyl-ethoxymethyl) protection for selective alkylation:
-
SEM Protection :
-
Mitsunobu Alkylation :
DIAD and PPh₃ mediate oxadiazole-methyl coupling:
SEM deprotection with TBAF yields the secondary amine for subsequent coupling.
Synthesis of 3-(Trifluoromethyl)Pyridin-2-Amine
Directed Ortho-Metalation (DoM)
Trifluoromethylpyridine is functionalized via lithiation at C2 using LDA:
Quenching with NH₄Cl provides the amine, though competing side reactions reduce efficiency.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-bromo-3-(trifluoromethyl)pyridine with ammonia:
High catalyst loading (5 mol%) and elevated temperatures (110°C) limit cost-effectiveness.
Final Coupling and Global Deprotection
Reductive Amination of Piperidine and Pyridine
The piperidine intermediate and 3-(trifluoromethyl)pyridin-2-amine undergo reductive amination:
Competing N-methylation and imine hydrolysis necessitate strict anhydrous conditions.
Q & A
Q. What are the critical steps for synthesizing N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine and ensuring purity?
- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:
- Nucleophilic substitution : Reacting a piperidine derivative (e.g., 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-amine) with a trifluoromethylpyridine precursor under basic conditions (e.g., cesium carbonate or potassium carbonate in DMF) to form the N-methyl linkage .
- Catalytic coupling : Use of copper(I) bromide or palladium catalysts for heterocyclic ring formation, as seen in analogous oxadiazole and pyridine syntheses .
- Purification : Column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization to isolate the product, with purity confirmed by HPLC (>95%) and consistent melting points .
Q. Which spectroscopic and analytical methods are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (in CDCl or DMSO-d) to verify proton environments and carbon backbone, focusing on shifts for the trifluoromethyl group (~δ 120-125 ppm in NMR) and oxadiazole/pyridine rings .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] peak matching theoretical mass within 2 ppm error) .
- Infrared (IR) Spectroscopy : Detection of C=N (1650–1600 cm) and C-F (1100–1000 cm) stretches .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction efficiency in synthesizing this compound?
- Methodological Answer :
- Catalyst Screening : Test copper(I) bromide (for Ullmann-type couplings) or palladium catalysts (for Buchwald-Hartwig aminations) to enhance yield. For example, copper(I) bromide in DMSO at 35°C improved coupling efficiency in analogous oxadiazole syntheses .
- Solvent and Base Optimization : Use polar aprotic solvents (DMF, DMSO) with cesium carbonate to stabilize intermediates. Evidence shows DMF with KCO increased yields in pyrazole-thiol couplings .
- Temperature Control : Gradual heating (e.g., 35°C → 80°C) minimizes side reactions, as seen in piperidine-amine alkylation studies .
Q. What strategies resolve contradictions between theoretical and observed spectral data for this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine - HSQC NMR to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine/oxadiazole signals .
- Isotopic Labeling : Use -labeled precursors to clarify nitrogen environments in the oxadiazole ring, resolving ambiguities in NMR spectra .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate trifluoromethyl group positioning .
Q. How can structural analogs of this compound be designed to enhance biological activity while maintaining stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 3-methyl-1,2,4-oxadiazole with 1,3,4-thiadiazole to improve metabolic stability while retaining hydrogen-bonding capacity, as demonstrated in pyrazolo[1,5-a]pyrimidine analogs .
- Trifluoromethyl Modifications : Introduce electron-withdrawing groups (e.g., -CFCF) to enhance binding affinity to hydrophobic enzyme pockets, guided by SAR studies on similar trifluoromethylpyridines .
- Piperidine Ring Functionalization : Incorporate sp-hybridized carbons (e.g., fluorinated piperidines) to improve blood-brain barrier penetration, leveraging strategies from neuropharmacological agent design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
